4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

Medicinal Chemistry Synthetic Methodology Quinoline Derivatives

This highly functionalized 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (CAS 207231-25-2) is a critical, non-interchangeable building block for medicinal chemistry. Its unique 4-chloro-6,7,8-trifluoro pattern dictates reactivity, regioselectivity, and biological activity of downstream products. Essential for R&D programs developing statin analogs (CN101210011A) or next-generation fluoroquinolone antibacterials. Replacing with generic analogs compromises reaction kinetics and pharmacological profiles. Secure your high-purity supply to advance hit-to-lead and lead optimization campaigns.

Molecular Formula C10H3ClF3NO2
Molecular Weight 261.58 g/mol
CAS No. 207231-25-2
Cat. No. B1429921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
CAS207231-25-2
Molecular FormulaC10H3ClF3NO2
Molecular Weight261.58 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O
InChIInChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17)
InChIKeyNJZRDDAKYGCCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (CAS 207231-25-2) for Research and Synthesis Applications


4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (CAS 207231-25-2) is a highly functionalized fluorinated quinoline derivative with the molecular formula C10H3ClF3NO2 and a molecular weight of 261.58 g/mol [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, featuring a unique substitution pattern of a 4-chloro group and a 6,7,8-trifluoro array on the quinoline core. Its structure is designed for further derivatization, enabling the synthesis of complex molecules for drug discovery programs, particularly in the development of novel antibacterial and cardiovascular agents [2].

Critical Selection Factors for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid in Synthesis Workflows


Generic substitution of 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid with other quinoline-3-carboxylic acid derivatives is not scientifically justified for precise synthetic applications. The specific halogenation pattern (4-chloro, 6,7,8-trifluoro) confers a unique electronic environment that dictates the molecule's reactivity, physicochemical properties (e.g., lipophilicity), and biological activity of downstream products [1]. Replacing this compound with analogs lacking the same substitution pattern—such as non-fluorinated or differently halogenated quinoline-3-carboxylic acids—will alter reaction kinetics, regioselectivity in nucleophilic aromatic substitutions, and the ultimate pharmacological profile of the synthesized compound [2]. The following quantitative evidence underscores the verifiable differentiation that makes this specific building block non-interchangeable in critical research and development programs.

Quantitative Differentiation Guide: 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid


Synthetic Yield Benchmark for Key Intermediate Derivative

In the synthesis of complex quinoline-based statin analogs, the use of 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid as a starting material to generate its ethyl ester intermediate proceeds with a well-defined, reproducible yield [1]. This establishes a performance baseline for procurement, ensuring consistent output in multi-step synthetic sequences. The reported yield for the ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate synthesis is 65.6%, with a melting point of 110-112°C [1]. While a direct head-to-head yield comparison for this specific substitution pattern against all analogs in a single study is not available, this data serves as a crucial benchmark for process chemistry and cost-of-goods calculations.

Medicinal Chemistry Synthetic Methodology Quinoline Derivatives

Differentiation via Predicted Lipophilicity (XLogP3-AA)

The specific halogenation pattern of 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid directly impacts its lipophilicity, a key determinant of membrane permeability and bioavailability in drug development [1]. The computed XLogP3-AA value for this compound is 2.6 [1]. In comparison, a structurally related but non-fluorinated analog, 4-chloroquinoline-3-carboxylic acid, has a reported computed LogP of approximately 2.5864 . While the values are numerically similar, the difference in molecular structure highlights a class-level trend: the presence of three fluorine atoms (6,7,8-trifluoro) on the target compound modulates lipophilicity to a specific value while introducing unique electronic effects not present in the non-fluorinated comparator. This precise LogP value is a critical parameter for rational drug design, influencing compound solubility and interaction with biological membranes [1].

Physicochemical Properties Drug Design ADME Prediction

Validated Intermediate for Statin-Class Drug Discovery Programs

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is explicitly claimed and exemplified as a crucial intermediate in the synthesis of novel quinoline-based compounds designed to inhibit HMG-CoA reductase, the target of statin drugs [1]. This patent literature establishes a direct link between this specific building block and a therapeutically relevant biological pathway. In the context of the patent, derivatives synthesized from this intermediate were shown to exhibit 'better' inhibitory activity against HMG CoA reductase compared to existing statins like fluvastatin, rosuvastatin, and pitavastatin, although specific IC50 values for the final compounds are not provided in the available abstract [1]. This evidence firmly positions the compound within a specific, high-value application area, differentiating it from generic quinoline carboxylic acids used for broader, less defined purposes.

Medicinal Chemistry Cardiovascular Disease HMG-CoA Reductase

Utility in Developing Broad-Spectrum Antibacterial Agents

The 6,7,8-trifluoroquinoline-3-carboxylic acid core structure is a recognized pharmacophore in the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity [1]. The target compound, 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid, serves as a direct precursor to this core. A closely related compound, 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoroquinoline-3-carboxylic acid, is specifically noted for having 'stronger antibacterial activity to Gram-negative bacteria' [2]. While direct MIC data for the 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid itself is not reported in the available non-excluded literature, its structural role as a key intermediate for this potent class of antibacterial agents provides a strong, class-level justification for its procurement and use in medicinal chemistry programs targeting novel antibiotics [1].

Antibacterial Research Fluoroquinolone Scaffold Gram-negative Bacteria

Optimal Research Applications for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid (CAS 207231-25-2)


Synthesis of Next-Generation HMG-CoA Reductase (Statin) Inhibitors

This compound is an ideal procurement choice for research groups focused on developing novel statin analogs. As detailed in patent CN101210011A [1], 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a critical intermediate for synthesizing quinoline-based compounds with potent HMG-CoA reductase inhibitory activity. Its specific substitution pattern is integral to the activity of the final drug candidates, making it a non-negotiable starting material for projects aiming to improve upon existing therapies like fluvastatin or rosuvastatin [1].

Medicinal Chemistry Programs Targeting Novel Fluoroquinolone Antibiotics

For teams engaged in antibacterial drug discovery, procuring this compound provides a direct route to the 6,7,8-trifluoroquinoline-3-carboxylic acid pharmacophore [2]. This core structure is central to a class of fluoroquinolones with demonstrated activity against Gram-negative bacteria [2]. By utilizing this specific building block, researchers can efficiently generate focused libraries of novel analogs for structure-activity relationship (SAR) studies aimed at overcoming bacterial resistance or improving pharmacokinetic properties [1].

Building Block for Functionalized Quinoline Libraries in Drug Discovery

In a broader medicinal chemistry context, this compound is a valuable building block for synthesizing diverse, functionalized quinoline libraries. The unique combination of a reactive 4-chloro site for nucleophilic aromatic substitution and the electron-withdrawing 6,7,8-trifluoro motif enables the creation of complex molecules with tailored physicochemical properties, such as a predicted XLogP of 2.6 [3]. This makes it a strategic procurement item for hit-to-lead and lead optimization campaigns across various therapeutic areas where modulating lipophilicity and electronic effects is crucial [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.